4-(8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine
Description
This compound features a 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine core substituted at the 8-position with a 2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl group and at the 2-position with a morpholine moiety. Its molecular complexity arises from the fused bicyclic pyrido-pyrimidine system, partial saturation (tetrahydro), and functionalization with electron-withdrawing sulfonyl and morpholine groups. The sulfonyl linkage likely enhances solubility and modulates electronic properties, while the morpholine substituent contributes to bioavailability .
Properties
IUPAC Name |
4-[8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c24-29(25,15-3-4-16-17(12-15)28-11-10-27-16)23-5-1-2-14-13-20-19(21-18(14)23)22-6-8-26-9-7-22/h3-4,12-13H,1-2,5-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRWAOWLXEZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCOCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins involved in dna repair processes.
Mode of Action
It’s worth noting that similar compounds have been shown to facilitate dna repair processes by catalyzing the poly (adp)ribosylation (parylation) of itself (automodification) or on an array of dna damage repair-associated target proteins (heteromodification) such as topoisomerase i/ii, p53, histones, dna polymerases, and dna ligases.
Biochemical Pathways
Compounds with similar structures have been known to affect the dna repair pathways.
Pharmacokinetics
It’s worth noting that similar compounds have been shown to undergo β-hydride elimination and dehydroxylation.
Biological Activity
The compound 4-(8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features multiple significant structural components:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its role in various biological activities.
- Sulfonyl group : Enhances reactivity and solubility.
- Tetrahydropyrido[2,3-d]pyrimidine and morpholine rings : Contribute to the compound's pharmacological profile.
The molecular formula is with a molecular weight of approximately 453.53 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity.
- Receptor Binding : Similar compounds have shown selectivity for dopamine receptors, particularly D4 receptors, which are implicated in neurological disorders .
- Modulation of Cellular Pathways : The compound may interfere with key cellular processes by binding to proteins involved in signal transduction.
Anticancer Properties
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit significant anticancer activities. For instance:
- In vitro studies showed that derivatives of this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Neuropharmacological Effects
The tetrahydropyrido[2,3-d]pyrimidine component suggests potential neuroactive properties:
- Dopamine Receptor Modulation : Compounds similar to this have been identified as selective antagonists for dopamine D4 receptors with implications for treating conditions like schizophrenia and Parkinson's disease .
Study on Dopamine D4 Receptor Antagonism
A study by Kugler et al. demonstrated that related compounds exhibited significant selectivity towards D4 receptors over D2 and D3 receptors. This selectivity is crucial for minimizing side effects associated with broader receptor interactions.
Anticancer Activity Assessment
In a comparative study assessing various derivatives of the dihydrobenzo[b][1,4]dioxin moiety:
- Compounds were evaluated for their cytotoxic effects on different cancer cell lines. One derivative showed an IC50 value indicating potent anticancer activity compared to standard chemotherapeutic agents.
Data Table
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.
Anticancer Activity
Research indicates that compounds with a similar structure exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrido[2,3-d]pyrimidines have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The sulfonamide moiety is known to enhance the bioactivity of compounds by improving their solubility and metabolic stability.
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that similar compounds effectively inhibited the growth of certain cancer cell lines by targeting specific kinases involved in tumor progression .
Antimicrobial Properties
Compounds containing the benzo[d]dioxin structure have been reported to possess antimicrobial activity. The presence of the morpholine ring may contribute to enhanced membrane permeability and interaction with microbial targets.
Case Study:
In a recent investigation, derivatives of benzo[d]dioxins were tested against various bacterial strains, showing notable inhibition rates. These findings suggest potential applications in developing new antibiotics .
Pharmacology
The pharmacological profile of the compound is under exploration for its effects on neurological disorders due to the presence of the tetrahydropyrido structure.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
A research article highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could mitigate neuronal death and improve cognitive function in animal models .
Material Science
Beyond biological applications, the compound's unique chemical structure allows for exploration in material science, particularly in the development of polymers and nanomaterials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[3,2-d]pyrimidin-2-amine, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinyl)
- Structure : Shares the benzodioxin and morpholine substituents but differs in the core (pyrido[3,2-d]pyrimidine vs. tetrahydropyrido[2,3-d]pyrimidine) and lacks the sulfonyl group.
- Molecular Formula : C₁₉H₁₉N₅O₃ (MW 365.39) vs. the target compound’s likely higher molecular weight due to sulfonyl and tetrahydro saturation.
4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine
- Structure : Contains the benzodioxin-sulfonyl group linked to a piperidinyloxy-pyrimidine core.
- Molecular Formula : C₁₈H₂₁N₃O₅S (MW 391.4).
- Key Differences: Core structure (pyrimidine vs. fused pyrido-pyrimidine). Morpholine is absent; instead, a piperidinyloxy group is present.
4-((3-Morpholinopropyl)amino)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
- Structure : Shares the 5,6-dihydropyrido[2,3-d]pyrimidine core and morpholine group but lacks sulfonyl substitution.
- Functionalization: Morpholine is linked via a propylamino chain, and a phenylamino group is present at the 2-position.
- Biological Relevance : Demonstrated activity against ZAP-70 kinase, suggesting the pyrido-pyrimidine scaffold’s utility in kinase inhibition. The target compound’s sulfonyl group may enhance binding affinity or selectivity .
Structure-Activity Relationships (SAR) and Functional Insights
- Core Saturation : The tetrahydro pyrido-pyrimidine core may enhance conformational flexibility compared to fully aromatic analogs, influencing target binding.
- Morpholine vs. Piperidine : Morpholine’s oxygen atom enhances solubility compared to piperidine derivatives, as seen in and .
Comparative Data Table
Research Implications
The target compound’s structural uniqueness positions it as a candidate for exploring kinase inhibition (e.g., ZAP-70, as in ) or GPCR modulation . Comparative studies with analogs in and could elucidate the role of sulfonyl and core saturation in biological activity. Further synthesis optimization, guided by methods in –5, may improve yield and purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
